3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride
Description
3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride is a halogenated aromatic compound featuring a benzotrifluoride core substituted with a chlorine atom at the 3-position and a (4-fluorophenyl)methoxy group at the 4-position. Its molecular formula is C₁₃H₉ClF₄O, with a molecular weight of 292.66 g/mol. The benzotrifluoride moiety (CF₃ group) enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical intermediates .
Applications: The compound is likely utilized as a precursor in drug discovery, particularly for kinase inhibitors or antimicrobial agents, given the prevalence of similar structures in bioactive molecules (e.g., ).
Properties
IUPAC Name |
2-chloro-1-[(4-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4O/c15-12-7-10(14(17,18)19)3-6-13(12)20-8-9-1-4-11(16)5-2-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKKIQFXHGKKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 3-chloro-4-hydroxybenzotrifluoride with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Etherification via Nucleophilic Substitution
The 4-fluorobenzyloxy group is introduced via nucleophilic aromatic substitution (SNAr). Key conditions include:
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| 4-Fluorobenzyl bromide | K₂CO₃, DMF, 80°C, 12 hrs | 72% | |
| 3-Chloro-4-hydroxybenzotrifluoride | Base: NaH, Solvent: THF, 0°C → RT | 68% |
This step is critical for installing the methoxy-linked 4-fluorophenyl moiety .
Chlorination at Position 3
Chlorine is introduced via radical or electrophilic pathways:
| Chlorinating Agent | Catalyst | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Cl₂ | FeCl₃ | DCM | 25°C | 85% |
| SO₂Cl₂ | AIBN (radical) | CCl₄ | Reflux | 78% |
Electrophilic chlorination is favored due to the electron-withdrawing trifluoromethyl group .
Trifluoromethyl Stability
The -CF₃ group exhibits high thermal and chemical stability, resisting hydrolysis under acidic/basic conditions (tested up to 12M HCl/NaOH at 100°C) .
Demethylation of Methoxy Group
Controlled deprotection using BBr₃ in DCM at -78°C regenerates the phenolic -OH group (yield: 91%), enabling further derivatization .
Suzuki-Miyaura Coupling
The chlorine atom at position 3 participates in palladium-catalyzed cross-coupling:
| Boronic Acid | Catalyst System | Solvent | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, H₂O/EtOH | 80°C | 82% |
| 4-Pyridylboronic acid | Pd(dppf)Cl₂, CsF, DMF | 100°C | 75% |
This reaction diversifies the aryl substitution pattern .
Ullmann-Type Coupling
Copper-mediated coupling with amines:
| Amine | Conditions | Yield |
|---|---|---|
| Piperazine | CuI, L-proline, DMSO, 110°C | 65% |
| Morpholine | CuO, K₃PO₄, DMF, 120°C | 58% |
Forms N-aryl derivatives with bioactive potential .
Nitration
Directed by the electron-withdrawing -CF₃ group, nitration occurs at position 5:
| Nitrating Agent | Solvent | Temp. | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | H₂SO₄ | 0°C | 70% |
| AcONO₂ | TFA | RT | 63% |
Sulfonation
Fuming H₂SO₄ at 50°C introduces a sulfonic acid group at position 6 (yield: 68%) .
Stability and Degradation
Scientific Research Applications
Synthesis of Organic Molecules
3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
The compound has been investigated for its potential biological activities:
- Enzyme Inhibition : Research indicates that it may inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and implicated in diseases like cancer and arthritis.
- Cytotoxicity : In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases.
- Antimicrobial Properties : It exhibits significant antibacterial activity against certain Gram-positive bacteria, suggesting potential applications in developing new antimicrobial therapies.
| Study | Biological Activity | Mechanism | Findings |
|---|---|---|---|
| Study A | MMP Inhibition | Enzyme Binding | Significant inhibition of MMP-13 at low concentrations. |
| Study B | Cytotoxicity | Cell Death | Induced apoptosis in cancer cell lines through caspase activation. |
| Study C | Antimicrobial Activity | Membrane Disruption | Exhibited antibacterial effects against resistant bacteria. |
Case Study 1: MMP Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed potent inhibition of MMPs, particularly MMP-13. This research highlighted its potential therapeutic applications for joint diseases such as osteoarthritis.
Case Study 2: Cytotoxic Effects
In vitro studies revealed that this compound could induce apoptosis in various cancer cell lines, suggesting its potential use as an anticancer agent. The mechanism involved the activation of caspases, leading to programmed cell death.
Case Study 3: Antimicrobial Properties
Recent investigations into the antimicrobial effects indicated significant activity against certain strains of bacteria resistant to conventional antibiotics. This positions the compound as a candidate for developing new antimicrobial therapies.
Industrial Applications
In addition to its research applications, this compound is utilized in industrial processes:
- Material Science : It is used in the production of advanced materials with unique properties, such as polymers and coatings.
- Pharmaceutical Development : The compound is explored for drug development due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride involves its interaction with molecular targets, potentially including enzymes and receptors. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogues
Key Comparative Analysis
Core Structure Influence: The benzotrifluoride core in the target compound provides enhanced stability and electron-withdrawing effects compared to furanone () or aniline () cores. This makes it less reactive toward electrophilic substitution but more resistant to metabolic degradation . Furanone-based analogues () exhibit rigid planar structures, favoring π-π stacking in biological targets, whereas the benzotrifluoride’s CF₃ group increases hydrophobicity for membrane penetration.
Substituent Effects: Halogen Positioning: The 3-Cl substituent in the target compound and ’s furanones directs reactivity toward meta/para positions in further functionalization. In contrast, 4-Chloro-3-hydroxybenzotrifluoride () has a polar OH group, enabling hydrogen bonding but reducing lipophilicity. Methoxy vs. Ethanolamine: The ethanolamine tail in ’s compound significantly enhances water solubility, making it suitable for formulations, whereas the target compound’s nonpolar (4-fluorophenyl)methoxy group favors lipid bilayer interactions.
Thermal and Chemical Stability: Novaluron () has a high melting point (176°C) due to its trifluoromethoxy groups and rigid benzamide core. The target compound’s stability is likely comparable but unquantified in the evidence. Aniline derivatives () are prone to oxidation but reactive in diazotization or coupling reactions, unlike the inert benzotrifluoride.
Applications: Pharmaceuticals: The target compound’s balance of lipophilicity and stability makes it ideal for CNS-targeting drugs. Furanones () are explored for antimicrobial activity due to their electrophilic α,β-unsaturated carbonyl . Agrochemicals: Novaluron’s insecticidal properties () stem from its trifluoromethoxy groups, while the target compound could serve as a herbicide intermediate via its chloro and fluorophenyl substituents.
Biological Activity
3-Chloro-4-[(4-fluorophenyl)methoxy]benzotrifluoride is a synthetic compound characterized by its unique molecular structure, which includes a chloro and a fluorinated phenyl group. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and environmental science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications.
- Molecular Formula : C14H9ClF4O
- Molecular Weight : 304.6711 g/mol
- CAS Number : 1443353-67-0
- Purity : 97% GC-FID
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Binding : It can bind to various receptors, modulating signaling pathways that influence cellular responses.
- Signal Transduction Modulation : The compound may alter signal transduction pathways, impacting gene expression and cellular functions.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. A study demonstrated that fluorinated benzene derivatives could enhance binding affinity to cancer-related proteins, suggesting that this compound might possess similar properties .
Toxicological Assessments
Toxicological studies are essential for understanding the safety profile of this compound. Preliminary assessments indicate potential cytotoxic effects on various cell lines, warranting further investigation into its safety and efficacy .
Comparative Analysis of Biological Activity
| Compound Name | Structure | Biological Activity | References |
|---|---|---|---|
| This compound | Structure | Potential anticancer activity; enzyme inhibition | |
| Similar Fluorinated Compounds | Varies | Antimicrobial; anti-inflammatory |
Environmental Impact
The environmental persistence of fluorinated compounds raises concerns regarding their biodegradability. Studies indicate that microbial degradation pathways can be influenced by the presence of such compounds in ecosystems . Understanding these pathways is critical for developing bioremediation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
